

Primaquine-13CD3 certificate of analysis and specifications

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Compound of Interest

Compound Name: Primaquine-13CD3

Cat. No.: B12418493

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Technical Guide: Primaquine-13CD3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an overview of the analytical chemistry and specifications relevant to **Primaquine-13CD3**, an isotopically labeled internal standard crucial for pharmacokinetic and metabolic studies of the antimalarial drug Primaquine. While a specific Certificate of Analysis for a particular batch of **Primaquine-13CD3** is not publicly available, this document outlines the typical quality control parameters, analytical methodologies, and structural information based on available data for Primaquine and its analogs.

Chemical and Physical Properties

Primaquine-13CD3 is a stable, isotopically labeled form of Primaquine, where a methyl group is substituted with a carbon-13 atom and three deuterium atoms. This labeling provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based quantification of Primaquine in biological matrices.

Property	Specification
Chemical Name	8-(4-amino-1-(methyl-13CD3)-butylamino)-6-methoxyquinoline
Chemical Formula	C ₁₄ ¹³ CH ₁₈ D ₃ N ₃ O
Molecular Weight	Approximately 263.38 g/mol
Appearance	Typically a solid
Solubility	Soluble in organic solvents such as DMSO and Methanol

Analytical Specifications and Methods

A Certificate of Analysis for **Primaquine-13CD3** would typically include the following specifications, determined by a variety of analytical techniques.

Parameter	Typical Specification	Analytical Method
Purity (by HPLC/UPLC)	≥98%	High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC)
Identity	Conforms to structure	¹ H NMR, ¹³ C NMR, Mass Spectrometry (MS)
Isotopic Purity	≥99%	Mass Spectrometry (MS)
Residual Solvents	To be reported	Gas Chromatography (GC)
Water Content	To be reported	Karl Fischer Titration

Experimental Protocols

Detailed experimental protocols are essential for the accurate use and analysis of **Primaquine-13CD3**. Below are representative methodologies for key analytical techniques.

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the chemical purity of **Primaquine-13CD3** by separating it from any potential impurities.

Methodology:

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: A C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 μ m).
- Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
- Flow Rate: Typically 1.0 mL/min.
- Detection: UV detection at a wavelength of 254 nm.
- Sample Preparation: A known concentration of **Primaquine-13CD3** is dissolved in the mobile phase or a compatible solvent.

Identity Confirmation by Mass Spectrometry (MS)

Objective: To confirm the molecular weight and structure of **Primaquine-13CD3**.

Methodology:

- Instrumentation: A mass spectrometer, often coupled with a liquid chromatography system (LC-MS).
- Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used.
- Mass Analyzer: A high-resolution mass analyzer such as a time-of-flight (TOF) or Orbitrap.
- Data Acquisition: Full scan mode to determine the parent ion mass and tandem MS (MS/MS) to obtain fragmentation patterns. The fragmentation of Primaquine typically shows characteristic losses of the side chain.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

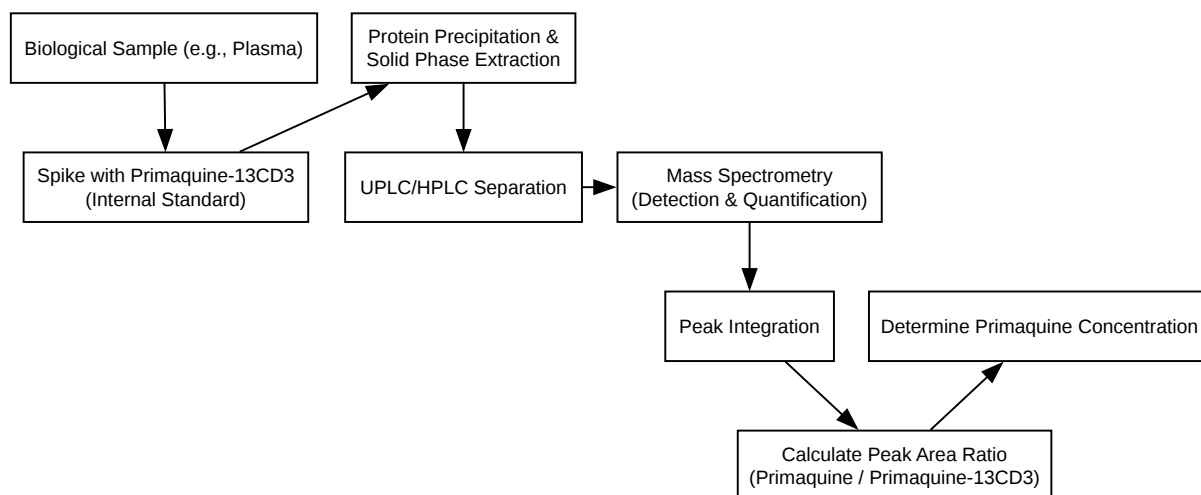
Objective: To confirm the chemical structure and the position of the isotopic labels.

Methodology:

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
- Solvent: A deuterated solvent such as DMSO-d₆ or CDCl₃.
- Experiments:
 - ¹H NMR: To observe the proton signals of the molecule. The signal corresponding to the methyl group in unlabeled Primaquine will be absent or significantly reduced.
 - ¹³C NMR: To confirm the presence of the ¹³C-labeled carbon. The signal for this carbon will be enhanced.
- Data Analysis: The chemical shifts and coupling constants are compared with the expected values for the structure.

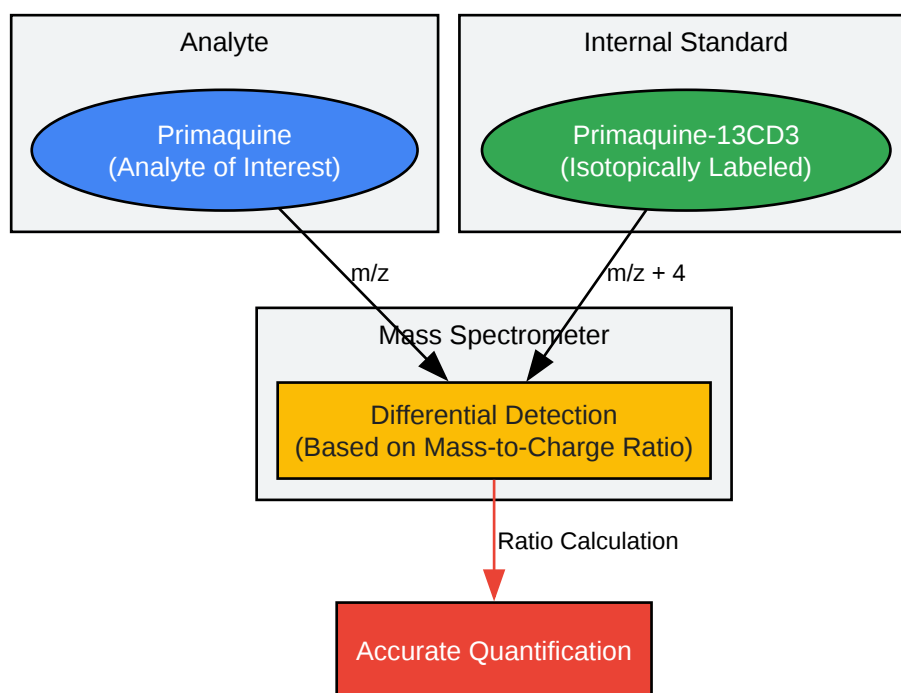
Experimental Workflow and Signaling Pathway Diagrams

The following diagrams illustrate a typical experimental workflow for using **Primaquine-13CD3** as an internal standard and a conceptual representation of its role in analytical measurements.



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Caption: Workflow for Quantification of Primaquine using **Primaquine-13CD3**.



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Caption: Role of **Primaquine-13CD3** in Mass Spectrometric Quantification.

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